REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=O.[Cl:12][C:13]1[C:14]([NH2:19])=[N:15][CH:16]=[CH:17][N:18]=1.C(#N)C.[OH-].[Na+]>O.CC(O)C>[Cl:12][C:13]1[C:14]2[N:15]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=3)[N:19]=2)[CH:16]=[CH:17][N:18]=1 |f:3.4|
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
128.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)N
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a brown solid
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for about 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
re-acidified with 5N HCl (300 mL) and extracted with DCM (5×1000 mL)
|
Type
|
FILTRATION
|
Details
|
The combined organic layers were filtered from the insoluble material
|
Type
|
WASH
|
Details
|
washed with water (750 mL)
|
Type
|
WASH
|
Details
|
by washing with 2.5N HCl (4×750 mL), 2.5N NaOH (500 mL) and water (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was eluted through a Florisil® pad (3 inch diameter×3 inch depth)
|
Type
|
WASH
|
Details
|
washing with repeated amounts of DCM until no product
|
Type
|
CUSTOM
|
Details
|
The organic solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid, which
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 30° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washing with petroleum ether [bp 30-60° C.] (2×100 mL) and heptane (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CN1)C=C(N2)C2=CC=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.2 g | |
YIELD: PERCENTYIELD | 55.4% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |